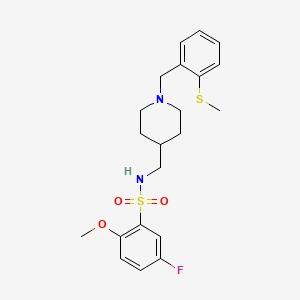

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

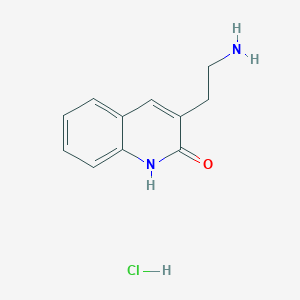

The compound is a complex organic molecule that includes several functional groups, such as a methylsulfonyl group, an oxadiazole ring, and a nitrothiophene moiety. These groups are common in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions like nucleophilic substitution, condensation, and cyclization .

Molecular Structure Analysis

The molecular structure of this compound likely involves several aromatic rings, given the presence of the phenyl, oxadiazole, and thiophene moieties. These rings may contribute to the compound’s stability and reactivity .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the nitro group on the thiophene ring could potentially undergo reduction reactions . The oxadiazole ring might participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could increase the compound’s stability and affect its solubility .

Aplicaciones Científicas De Investigación

Pharmacological Evaluation in Serotonin Receptor Antagonism

A study focused on synthesizing analogues of a compound closely related to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide, demonstrating their potential as potent and selective 5-HT(1B/1D) antagonists. This receptor antagonism could be vital in understanding and treating serotonin-related disorders (Liao et al., 2000).

Anticancer Potential

A research article highlighted the synthesis of similar compounds and their evaluation against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This indicates the potential of such compounds in developing anticancer therapies (Ravinaik et al., 2021).

Antidiabetic Activity

Compounds structurally related to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide have been synthesized and tested for antidiabetic activity using the α-amylase inhibition assay. This showcases the potential of such compounds in diabetes treatment (Lalpara et al., 2021).

Antibacterial Applications

A study explored the synthesis of N-substituted derivatives with similar structures, showing moderate to significant antibacterial activity. This suggests potential applications in addressing bacterial infections (Khalid et al., 2016).

Carbonic Anhydrase Inhibition

Research involving metal complexes of compounds structurally similar showed strong carbonic anhydrase inhibitory properties, which could have implications in treating conditions related to enzyme dysregulation (Büyükkıdan et al., 2013).

Butyrylcholinesterase Inhibition

A study synthesizing and screening compounds for butyrylcholinesterase inhibition, which is significant for neurodegenerative diseases like Alzheimer's, included compounds with a similar structure (Khalid et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6S2/c1-26(22,23)9-4-2-3-8(7-9)13-16-17-14(24-13)15-12(19)10-5-6-11(25-10)18(20)21/h2-7H,1H3,(H,15,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBVCVGDPBXAHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B2376279.png)

![N-(5-chloro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2376283.png)

![4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2376284.png)

![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)

![Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376292.png)

![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2376296.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2376298.png)